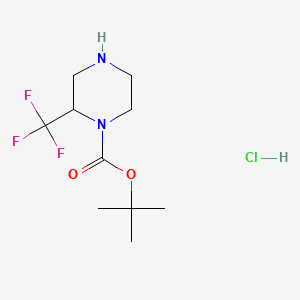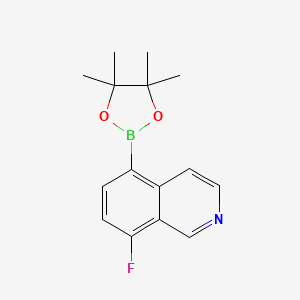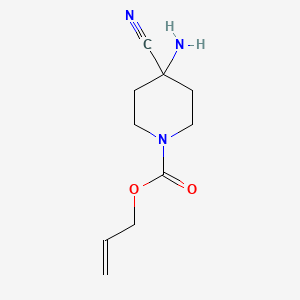
6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 2nd position, and a sulfonyl chloride group at the 3rd position of the pyridine ring. These functional groups confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl chloride group at the 3rd position can be introduced using sulfonyl chloride reagents under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups.
科学研究应用
6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the sulfonyl chloride group.
6-Trifluoromethylpyridine-3-sulfonyl chloride: Similar but lacks the chloro group at the 6th position.
2,6-Dichloropyridine-3-sulfonyl chloride: Contains two chloro groups but lacks the trifluoromethyl group.
Uniqueness
6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its versatility in chemical synthesis, while the sulfonyl chloride group provides a reactive site for further functionalization.
属性
分子式 |
C6H2Cl2F3NO2S |
|---|---|
分子量 |
280.05 g/mol |
IUPAC 名称 |
6-chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-4-2-1-3(15(8,13)14)5(12-4)6(9,10)11/h1-2H |
InChI 键 |
KKOPTKHWEDAPDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


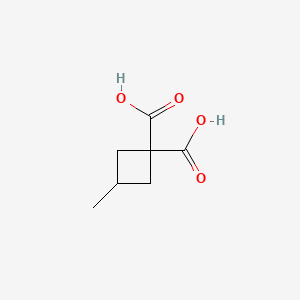
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
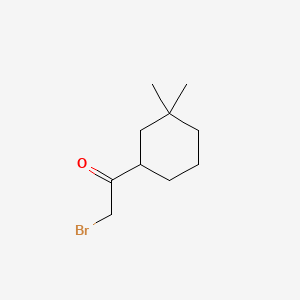
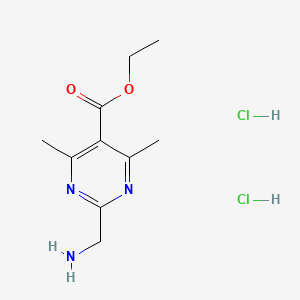
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)
